molecular formula C24H24ClNO5S B12181428 6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one

6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one

Cat. No.: B12181428
M. Wt: 474.0 g/mol
InChI Key: HXLGTKWBHCMPOZ-UHFFFAOYSA-N
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Description

6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one typically involves multiple steps. One common approach is the condensation reaction of a protected vanillin derivative with a chloro-dimethylpyrimidine compound, followed by further functional group modifications . The reaction conditions often include the use of organic solvents such as toluene or acetonitrile and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with oxidoreductase enzymes, stabilizing enzyme-inhibitor complexes through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one is unique due to its specific structural features, such as the presence of a thiomorpholine ring and multiple methoxy groups. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H24ClNO5S

Molecular Weight

474.0 g/mol

IUPAC Name

6-chloro-7-methoxy-3-[2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl]-4-methylchromen-2-one

InChI

InChI=1S/C24H24ClNO5S/c1-14-17-10-19(25)22(30-3)12-21(17)31-24(28)18(14)11-23(27)26-8-9-32-13-20(26)15-4-6-16(29-2)7-5-15/h4-7,10,12,20H,8-9,11,13H2,1-3H3

InChI Key

HXLGTKWBHCMPOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)N3CCSCC3C4=CC=C(C=C4)OC

Origin of Product

United States

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